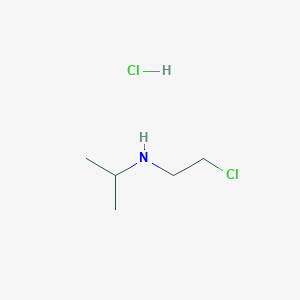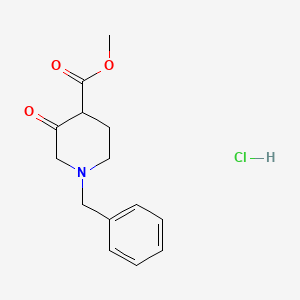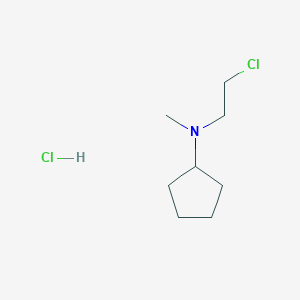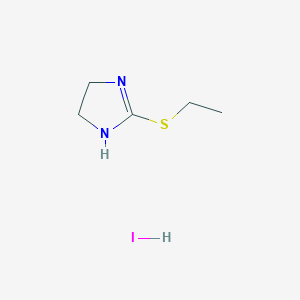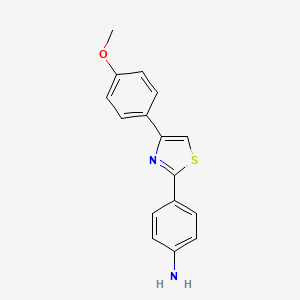
4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline
Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . It is a derivative of thiazole, a five-membered ring with sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves a reaction pathway that includes the use of 4-(4-methoxyphenyl)thiazol-2-amine . The mixture is stirred in DMF .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The structure has also been confirmed by X-ray diffraction method .Chemical Reactions Analysis
The thiazole ring in this compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromaticity of the ring allows the pi (π) electrons to move freely from one bond to other bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and IR . The compound has a theoretical carbon content of 43.65%, hydrogen content of 2.59%, and nitrogen content of 11.98% .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Compounds derived from 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline, such as pyrazolines and thiazolidin-4-one derivatives, have demonstrated significant antimicrobial and antifungal activities. This includes effectiveness against both bacterial and fungal strains, indicating potential for pharmaceutical applications in treating infections (Patel et al., 2013); (P. S. Patel & Pinka Patel, 2015).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Derivatives of this compound, like certain thiadiazolines, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic mediums. Theoretical and experimental research suggests these compounds can be significant in preventing metal degradation (Udhayakala et al., 2013).
Electrochromic Materials
- Electrochromic Applications : Some derivatives involving this compound exhibit properties suitable for electrochromic applications, especially in the near-infrared region. These properties are crucial for developing materials that change color under electric stimulation, potentially useful in smart windows and displays (Li et al., 2017).
Optoelectronic and Photonic Applications
- Optoelectronic and Photonic Uses : Azo derivatives of this compound demonstrate potential in optoelectronic and photonic applications. Their electronic and nonlinear optical properties suggest uses in devices that interact with light, like sensors and displays (Huo et al., 2021).
Anti-Cancer Properties
- Potential Anti-Cancer Applications : Research on pyrazoline-based thiazolidin-4-ones, which are synthesized using this compound, indicates these compounds may have anti-cancer properties. Such compounds have shown selective inhibition of certain cancer cell lines, highlighting their potential in cancer therapy (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
Similar compounds have been found to have various effects, such as inducing apoptosis in certain cell types
Action Environment
The action, efficacy, and stability of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBCMDICNNALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


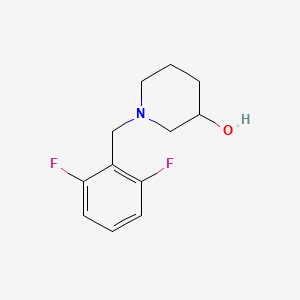
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)
![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
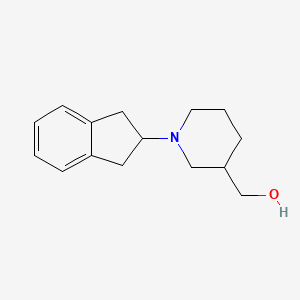
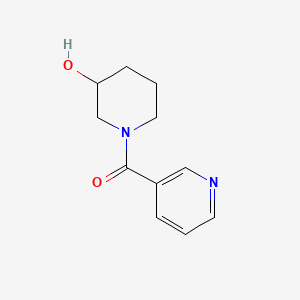
![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)
